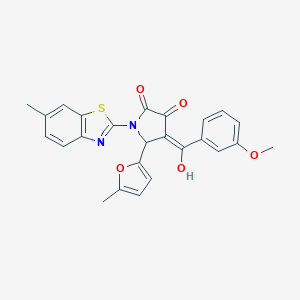
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been found to activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. Additionally, this compound has been found to regulate the activity of various enzymes involved in glucose metabolism and lipid synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer agent.
Synthesemethoden
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-methyl-2-furfural in the presence of acetic acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-diabetic properties.
Eigenschaften
Produktname |
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C25H20N2O5S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-7-9-17-19(11-13)33-25(26-17)27-21(18-10-8-14(2)32-18)20(23(29)24(27)30)22(28)15-5-4-6-16(12-15)31-3/h4-12,21,28H,1-3H3/b22-20+ |
InChI-Schlüssel |
UVMFWKRATGODIL-LSDHQDQOSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=CC=C4)OC)\O)/C(=O)C3=O)C5=CC=C(O5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266729.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266730.png)
![4-(3,4-dimethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266731.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266733.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266735.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266737.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266742.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)

![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266757.png)